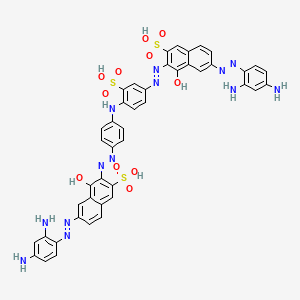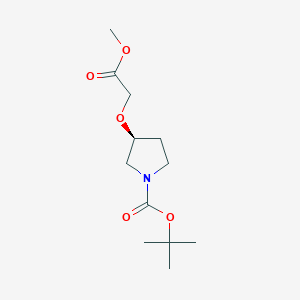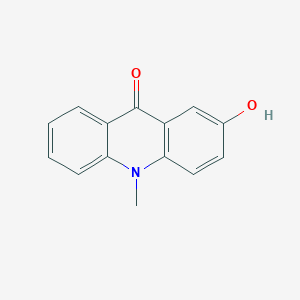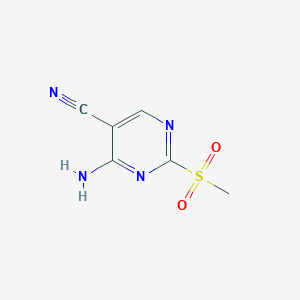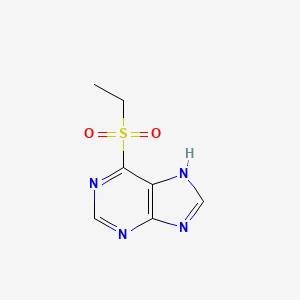
(R)-1-(4-Methylpyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Methylpyridin-2-yl)ethanol is a chiral alcohol derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a hydroxyl group at the 1-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methylpyridin-2-yl)ethanol typically involves the reduction of the corresponding ketone, ®-4-Methyl-2-pyridyl ketone, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as a ruthenium complex or a chiral borane reagent. The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-25°C, and the reaction time ranging from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Methylpyridin-2-yl)ethanol can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the product, which is crucial for its applications in pharmaceuticals.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-Methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation, or tosyl chloride (TsCl) for the formation of tosylates, are frequently employed.
Major Products
Oxidation: The major products include ®-4-Methyl-2-pyridyl ketone or ®-4-Methyl-2-pyridyl aldehyde.
Reduction: The major product is ®-4-Methyl-2-pyridylmethane.
Substitution: Depending on the substituent, products can include ®-1-(4-Methylpyridin-2-yl)ethyl chloride, ®-1-(4-Methylpyridin-2-yl)ethylamine, or ®-1-(4-Methylpyridin-2-yl)ethyl ether.
Applications De Recherche Scientifique
®-1-(4-Methylpyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-1-(4-Methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-Methylpyridin-2-yl)ethanol: The enantiomer of the compound, which may have different biological activity and properties.
4-Methyl-2-pyridylmethanol: Lacks the chiral center, leading to different reactivity and applications.
2-Methylpyridine: A simpler analog without the hydroxyl group, used in different chemical contexts.
Uniqueness
®-1-(4-Methylpyridin-2-yl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in biological systems. Its ability to form specific interactions with molecular targets makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(1R)-1-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 |
Clé InChI |
MLRVQWPIBKUBIN-SSDOTTSWSA-N |
SMILES isomérique |
CC1=CC(=NC=C1)[C@@H](C)O |
SMILES canonique |
CC1=CC(=NC=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



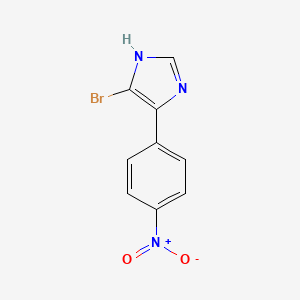
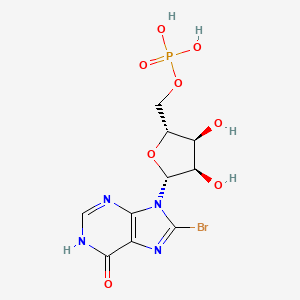

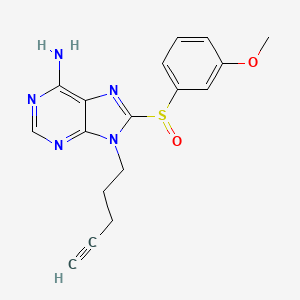
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)


